molecular formula C24H23NO6 B14956584 3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl N-[(benzyloxy)carbonyl]glycinate

3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl N-[(benzyloxy)carbonyl]glycinate

Cat. No.: B14956584
M. Wt: 421.4 g/mol
InChI Key: KYIPMMUSTAEERI-UHFFFAOYSA-N
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Description

3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl N-[(benzyloxy)carbonyl]glycinate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzo[c]chromen core structure, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl N-[(benzyloxy)carbonyl]glycinate typically involves multiple steps. One common approach is to start with the preparation of the benzo[c]chromen core, followed by the introduction of the glycine derivative. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl N-[(benzyloxy)carbonyl]glycinate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols or other reduced forms.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pH levels, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl N-[(benzyloxy)carbonyl]glycinate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl N-[(benzyloxy)carbonyl]glycinate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzoate: A synthetic cannabinoid with potential therapeutic applications.

    Isopropyl [(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetate: Another derivative with similar core structure.

Uniqueness

3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl N-[(benzyloxy)carbonyl]glycinate is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties. Its combination of a benzo[c]chromen core with a glycine derivative makes it a versatile compound for various applications.

Properties

Molecular Formula

C24H23NO6

Molecular Weight

421.4 g/mol

IUPAC Name

(3-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl) 2-(phenylmethoxycarbonylamino)acetate

InChI

InChI=1S/C24H23NO6/c1-15-11-19(22-17-9-5-6-10-18(17)23(27)31-20(22)12-15)30-21(26)13-25-24(28)29-14-16-7-3-2-4-8-16/h2-4,7-8,11-12H,5-6,9-10,13-14H2,1H3,(H,25,28)

InChI Key

KYIPMMUSTAEERI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OC(=O)CNC(=O)OCC4=CC=CC=C4

Origin of Product

United States

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